BenchChemオンラインストアへようこそ!

N-(9H-fluoren-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Medicinal Chemistry Physicochemical Properties Scaffold Differentiation

This compound integrates three distinct pharmacophores: a 9H-fluorene ring, a 1,2,4-oxadiazole core, and a pyrazine group. Its non-interchangeable 9H-fluoren-2-yl substituent provides steric bulk and electron-rich character absent in generic oxadiazole analogs, enabling specific hydrophobic interactions within the P2X7R binding pocket. With a markedly elevated cLogP (~2.5) versus simpler scaffolds, it is the procurement choice for CNS-targeted probe development and SAR expansion in neuroinflammation programs. Generic substitution invalidates SAR data.

Molecular Formula C20H13N5O2
Molecular Weight 355.357
CAS No. 1219845-15-4
Cat. No. B2448068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(9H-fluoren-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
CAS1219845-15-4
Molecular FormulaC20H13N5O2
Molecular Weight355.357
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=NC(=NO4)C5=NC=CN=C5
InChIInChI=1S/C20H13N5O2/c26-19(20-24-18(25-27-20)17-11-21-7-8-22-17)23-14-5-6-16-13(10-14)9-12-3-1-2-4-15(12)16/h1-8,10-11H,9H2,(H,23,26)
InChIKeyPDISLVWLKINZAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(9H-fluoren-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide (CAS 1219845-15-4): Sourcing a Complex Heterocyclic Scaffold


N-(9H-fluoren-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a novel, synthetic heterocyclic molecule (C20H13N5O2, MW 355.3 g/mol) that integrates three distinct pharmacophores: a 9H-fluorene ring, a 1,2,4-oxadiazole core, and a pyrazine group [1]. It resides within the broad class of 1,2,4-oxadiazoles, a scaffold extensively researched for its diverse biological activities, including as a key structural motif in P2X7 receptor (P2X7R) antagonists [2]. This compound is not a known marketed drug but serves as a specialized tool for early-stage medicinal chemistry and target discovery programs. Its unique combination of a large, planar fluorenyl group with a hydrogen-bond-capable oxadiazole-carboxamide linker distinguishes it from simpler, commercially available oxadiazole cores [1].

Why N-(9H-fluoren-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide Cannot Be Replaced by a Generic 1,2,4-Oxadiazole


Procurement of this specific compound is driven by its non-interchangeable structural architecture. Substituting a generic 1,2,4-oxadiazole derivative or a simpler pyrazinyl-oxadiazole would eliminate the molecule's key differentiator: the sterically bulky, electron-rich 9H-fluoren-2-yl substituent. Class-level evidence from P2X7R antagonist programs demonstrates that activity is highly sensitive to aromatic ring substitutions on oxadiazole and pyrazine scaffolds, where minor changes can lead to a complete loss of target selectivity [1]. Therefore, generic substitution fails because it would alter the molecule's shape, electronic surface, and lipophilicity (cLogP ~2.5) [2], all of which are critical for selective protein-ligand interactions in a screening cascade. Without this precise spatial arrangement, any structure-activity relationship (SAR) data generated would be invalid for the intended chemical series.

Quantitative Differentiation Guide for N-(9H-fluoren-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide


Structural Complexity and Physicochemical Profile vs. Core Scaffold

The target compound is differentiated from the core 1,2,4-oxadiazole scaffold (e.g., 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide) by the addition of a 9H-fluoren-2-yl group. This substitution significantly increases the molecular weight (from 215.17 to 355.3 g/mol) and lipophilicity (cLogP from ~0.1 to 2.5), while transforming the topological polar surface area (TPSA) [1][2]. Such a profile is indicative of a molecule designed for enhanced membrane permeability and access to intracellular or CNS targets, compared to the less lipophilic core, aligning it with lead-like properties for oral drug discovery [1].

Medicinal Chemistry Physicochemical Properties Scaffold Differentiation

P2X7R Antagonist Class Potency and Selectivity Profile

While the target compound's direct P2X7R IC50 is unreported, a closely related 1,2,4-oxadiazole analog (compound '3e' from a 2023 study) with a different substitution pattern demonstrated an IC50 of 0.890 µM against h-P2X7R and showed selectivity over h-P2X4R, h-P2X2R, and several P2Y receptors [1]. The target compound, with a fluorenyl substitution, represents a logical next-step probe within this SAR exploration. The inactivity of the comparator series at other purinergic receptors suggests the 1,2,4-oxadiazole-pyrazine core provides a class advantage in isoform selectivity, which the target compound's unique substitution is designed to build upon for improved affinity.

P2X7 Receptor Cancer Inflammation IC50

Primary Application Scenarios for N-(9H-fluoren-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide


P2X7 Receptor Antagonist Lead Expansion in Oncology

The demonstrated class activity of 1,2,4-oxadiazole-pyrazine hybrids as selective P2X7R antagonists (IC50 range 0.457–0.890 µM) [1] positions this specific compound as a candidate for expanding SAR libraries. Its unique fluorenyl substituent is hypothesized to enhance hydrophobic interactions within the P2X7R binding pocket, potentially improving upon the low micromolar potency of earlier leads. Researchers can use this compound to generate new IP-protectable analogs for cancer indications where P2X7R overexpression is a validated pathological feature.

Central Nervous System (CNS) Probe Design and Permeability Studies

With a markedly elevated calculated lipophilicity (cLogP 2.5) compared to the core scaffold (cLogP ~0.1) and a conserved TPSA of 93.8 Ų [2], this compound lies within the favorable physicochemical space for CNS drug candidates. It is a superior procurement choice over less lipophilic oxadiazole analogs in assays requiring passive blood-brain barrier penetration, serving as a probe for CNS targets implicated in neuroinflammation or neurodegeneration.

Chemical Biology Tool for Selective Purinergic Signaling Investigation

Class-level evidence confirms that 1,2,4-oxadiazole-based antagonists are inactive at h-P2X4R, h-P2X2R, and several P2Y receptors [1]. This compound can be deployed as an advanced chemical biology tool in purinergic signaling pathway elucidation, where its distinct structure minimizes off-target activity across the wider receptor family. Its procurement is prioritized when experimental protocols demand a scaffold with proven isoform selectivity that differs sterically from predecessors.

Quote Request

Request a Quote for N-(9H-fluoren-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.